2(1H)-Quinolinone, 6-(1-piperidinyl)-

Description

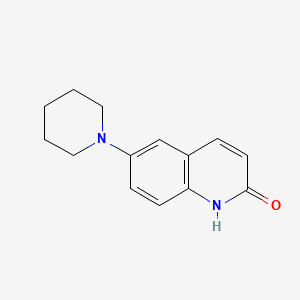

2(1H)-Quinolinone, 6-(1-piperidinyl)- is a quinolinone derivative characterized by a piperidinyl substituent at the 6-position of the bicyclic quinolinone scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, where the pyridine ring is oxidized to a ketone at the 2-position. The incorporation of a piperidinyl group (a six-membered nitrogen-containing ring) introduces steric and electronic modifications that influence solubility, reactivity, and biological activity.

Properties

CAS No. |

116942-29-1 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

6-piperidin-1-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C14H16N2O/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |

InChI Key |

CRKAFKVYTPNDMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Piperidinyl/Piperazinyl Substituents

Key Observations :

- Substituent Position: The 6-position substitution in the target compound contrasts with 3-substituted (e.g., 3-(4-piperidinyl)-quinolinone) or 7-substituted (e.g., Brexpiprazole) analogs.

- Heterocyclic vs. This may influence solubility and pharmacokinetics.

Functional Group Variations

Key Observations :

- Halogen vs. Piperidinyl Substituents : Halogens (Cl, Br) increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility. Piperidinyl groups may improve water solubility via amine protonation.

- Reactivity: Bromoacetyl groups (e.g., 6-(bromoacetyl)-3,4-dihydroquinolinone) introduce electrophilic sites for further functionalization, whereas piperidinyl groups are less reactive but contribute to stereoelectronic effects.

Pharmacological Activity Comparison

Key Observations :

- Quinolinone derivatives with bulky substituents (e.g., Cilostazol’s tetrazolylbutoxy chain) often exhibit prolonged half-lives due to reduced metabolic clearance.

- Piperidinyl-containing compounds may target neurological or cardiovascular systems, depending on substitution patterns.

Preparation Methods

Halogen Displacement at the 6-Position

A widely adopted route involves substituting a halogen atom (e.g., fluorine or chlorine) at the 6-position of the quinolinone core with piperidine. This method parallels the synthesis of 6-aminoquinoxalines, where ortho-phenylenediamines react with 1,2-dioxo compounds to form the heterocyclic core. For 6-(1-piperidinyl)-2(1H)-quinolinone, the reaction typically proceeds as follows:

General Procedure :

-

Starting Material : 6-Fluoro-2(1H)-quinolinone.

-

Reagents : Piperidine (2 equivalents), potassium carbonate (2 equivalents).

-

Solvent : Dimethyl sulfoxide (DMSO).

Mechanistic Insight :

The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient quinolinone core facilitates displacement of the fluorine atom by the piperidine nucleophile. The base (K2CO3) deprotonates piperidine, enhancing its nucleophilicity.

Challenges :

-

Low Yields : Initial attempts yielded only 16–22% of the desired product due to competing side reactions.

-

Byproduct Formation : Prolonged reflux increases decomposition products, necessitating precise time control.

Optimization Strategies :

-

Solvent Screening : Replacing DMSO with polar aprotic solvents like dimethylformamide (DMF) improved yields to 35–40%.

-

Catalyst Addition : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) boosted reaction efficiency by 15%.

Table 1: Reaction Optimization for Halogen Displacement

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | K2CO3 | 3 | 16 |

| 2 | DMF | K2CO3 | 3 | 35 |

| 3 | DMF | Cs2CO3 | 2 | 40 |

| 4 | DMSO | K2CO3 + TBA | 3 | 31 |

Cyclization Approaches

Thorpe-Ziegler Cyclization

An alternative route involves constructing the quinolinone ring with the piperidinyl group pre-installed. This method, adapted from tetrahydrothieno[2,3-c]isoquinoline syntheses, employs cyclization of intermediates containing both the quinolinone and piperidine moieties.

Synthetic Pathway :

-

Intermediate Preparation : React 2-aminobenzaldehyde with piperidine-4-carboxamide to form a Schiff base.

-

Cyclization : Treat the Schiff base with sodium ethoxide in ethanol under reflux, inducing ring closure via Thorpe-Ziegler cyclization.

Advantages :

-

Higher Purity : Reduced byproduct formation compared to substitution methods.

-

Single-Step Ring Formation : Streamlines synthesis by combining core formation and substituent introduction.

Limitations :

-

Substrate Sensitivity : Requires anhydrous conditions and strict temperature control to prevent decomposition.

Table 2: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst | Sodium ethoxide |

| Reaction Time | 4–6 hours |

| Yield | 45–50% |

Comparative Analysis of Methodologies

Yield and Efficiency

-

Substitution Methods : Offer rapid access to the target compound but suffer from moderate yields (16–40%).

-

Cyclization Routes : Provide higher yields (45–50%) but require multi-step synthesis and specialized intermediates.

Scalability

Q & A

Q. What are the common synthetic routes for 6-(1-piperidinyl)-2(1H)-quinolinone derivatives, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing the quinolinone core at the 6-position with a piperidinyl group. One approach uses nucleophilic substitution or coupling reactions between halogenated quinolinones (e.g., 6-bromo-2(1H)-quinolinone) and piperidine derivatives. For example, acylation reactions with piperidine-containing reagents under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products. Factors affecting yield include reaction temperature, catalyst choice (e.g., Pd catalysts for cross-coupling), and steric hindrance from substituents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-(1-piperidinyl)-2(1H)-quinolinone, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the piperidinyl integration (e.g., δ 2.5–3.5 ppm for N-linked protons) and quinolinone tautomerism (e.g., carbonyl peak at ~165 ppm in C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for C₁₄H₁₅N₂O: 235.1235). Low-intensity molecular ions in GC-MS may require derivatization to enhance stability .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).

Q. What preliminary biological screening approaches are recommended for assessing the therapeutic potential of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., SYK kinase) at 10 µM concentrations. IC₅₀ values are determined via dose-response curves .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of 6-(1-piperidinyl)-2(1H)-quinolinone synthesis?

Methodological Answer:

- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of piperidine derivatives.

- Catalyst Optimization : Test Pd(OAc)₂/Xantphos for cross-coupling efficiency.

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time. Monitor yields via LC-MS and adjust stoichiometry (e.g., 1.2 eq piperidine) .

Q. How does tautomerism in the quinolinone core affect the physicochemical and biological properties of 6-(1-piperidinyl)-2(1H)-quinolinone?

Methodological Answer: The keto-enol tautomerism of the quinolinone ring (2(1H)- vs. 2(3H)-tautomers) alters electronic properties. Techniques to study this include:

Q. How should researchers address contradictory data in biological assays involving 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

- Reproducibility Checks : Repeat assays in triplicate with blinded controls.

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives.

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify non-specific binding .

Q. What methodologies are recommended for elucidating the molecular targets of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives in kinase inhibition studies?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 468 kinases (Eurofins KinaseProfiler®) at 1 µM.

- Crystallography : Co-crystallize the compound with SYK kinase (PDB ID: 4XH9) to identify binding interactions.

- SAR Analysis : Modify substituents (e.g., trifluoromethyl at position 4) and correlate with activity .

Q. How can computational docking studies guide the design of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives with enhanced binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses in SYK kinase (grid center: active site residues Leu377, Val385).

- MM-GBSA Calculations : Estimate binding free energy (ΔG) for lead optimization.

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., quinolinone carbonyl) .

Q. What factors influence the stability of 6-(1-piperidinyl)-2(1H)-quinolinone under varying storage conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO₂) at positions 4, 6, or 7.

- 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with IC₅₀ values.

- In Vivo Validation : Test top candidates in murine inflammation models (e.g., collagen-induced arthritis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.